2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene
Overview
Description
2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, featuring bromine, methoxymethoxy, and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene typically involves multiple steps. One common method starts with the bromination of 1,3-dimethylbenzene to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include bromination, protection of hydroxyl groups, and subsequent deprotection under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be replaced by a stronger nucleophile in the presence of a Lewis acid catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Substitution Reactions: The methoxymethoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene involves its interaction with molecular targets and pathways. The bromine and methoxymethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzoic acid: Contains a carboxyl group instead of the methoxymethoxy group, leading to different chemical properties and applications.
4-Bromo-3,5-dimethylphenol: Features a hydroxyl group, which alters its reactivity compared to 2-Bromo-5-(methoxymethoxy)-1,3-dimethyl-benzene.
Uniqueness
This compound is unique due to the presence of both bromine and methoxymethoxy groups, which provide distinct reactivity and potential for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-(methoxymethoxy)-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-9(13-6-12-3)5-8(2)10(7)11/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHZNSGBLRLTPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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